Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride
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Overview
Description
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is a chemical compound with the molecular formula C21H18Cl4NOP and a molecular weight of 473.17 g/mol . This compound is known for its unique structure, which includes a phosphonium ion bonded to a trichloroacetamido group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a trichloroacetamido derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply similarly to larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trichloroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives .
Scientific Research Applications
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride involves its interaction with various molecular targets. The phosphonium ion can interact with nucleophiles, while the trichloroacetamido group can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s reactivity and stability, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride
- (2-Chloro-acetamido)methyl-triphenylphosphonium chloride
- (1-Acetylamino-2-oxo-2-phenyl-ethyl)-triphenylphosphonium chloride .
Uniqueness
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride is unique due to the presence of the trichloroacetamido group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific research applications where these properties are advantageous .
Properties
CAS No. |
37057-64-0 |
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Molecular Formula |
C21H18Cl4NOP |
Molecular Weight |
473.2 g/mol |
IUPAC Name |
triphenyl-[[(2,2,2-trichloroacetyl)amino]methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H17Cl3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H |
InChI Key |
DYNQMUPLSDSTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)C(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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